molecular formula C9H5BrO2 B1581464 2-Bromo-1h-indene-1,3(2h)-dione CAS No. 7319-63-3

2-Bromo-1h-indene-1,3(2h)-dione

Cat. No.: B1581464
CAS No.: 7319-63-3
M. Wt: 225.04 g/mol
InChI Key: DJSJIJDUPBUBKX-UHFFFAOYSA-N
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Description

2-Bromo-1h-indene-1,3(2h)-dione is a useful research compound. Its molecular formula is C9H5BrO2 and its molecular weight is 225.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77090. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromoindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2/c10-7-8(11)5-3-1-2-4-6(5)9(7)12/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSJIJDUPBUBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291677
Record name 2-Bromo-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7319-63-3
Record name 7319-63-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77090
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1,3-indandione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the photochemical behavior of 2-aryl-2-bromo-1H-indene-1,3(2H)-diones vary depending on the solvent?

A1: Research [] indicates that the photochemical reactivity of 2-aryl-2-bromo-1H-indene-1,3(2H)-diones is significantly influenced by the solvent. When irradiated in anhydrous alcohols like ethanol or methanol, the compound undergoes a β-cleavage reaction. This leads to the homolytic cleavage of the C2-Br bond, generating a resonance-stabilized 2-aryl-1H-indene-1,3(2H)-dione free radical. This radical can then react with the solvent, ultimately yielding 2-aryl-2-ethoxy-1H-indene-1,3(2H)-diones as a major product. Interestingly, in dry acetone, the photoreaction results in the formation of 2-aryl-1H-indene-1,3(2H)-diones and bromoacetone. This difference in product formation highlights the crucial role of the solvent in mediating the reaction pathway.

Q2: Can 2-bromo-1H-indene-1,3(2H)-dione be utilized in the synthesis of complex heterocyclic systems?

A2: Yes, research suggests that this compound serves as a valuable building block in the construction of fused indenopyridines []. This three-component reaction involves condensation with an aromatic aldehyde and either aminouracil or aminopyrazole. While the specific mechanism requires further investigation, this approach highlights the potential of this compound as a versatile reagent in the synthesis of diverse and complex heterocyclic systems. This area holds promise for developing new biologically active compounds and materials.

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